Cas no 41014-93-1 ((2S)-2-hydroxypentanoic acid)

(2S)-2-hydroxypentanoic acid structure
(2S)-2-hydroxypentanoic acid structure
Nome del prodotto:(2S)-2-hydroxypentanoic acid
Numero CAS:41014-93-1
MF:C5H10O3
MW:118.131102085114
MDL:MFCD11975325
CID:95033
PubChem ID:6950703

(2S)-2-hydroxypentanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-2-Hydroxypentanoic acid
    • S-2-HYDROXYVALERIC ACID
    • (2S)-2-oxidanylpentanoic acid
    • (S)-2-Hydroxy-valeriansaeure
    • (S)-2-hydroxy-valeric acid
    • (S)-2-Hydroxyvaleric acid
    • 2-(S)-hydroxyvaleric acid
    • AC1OCU7X
    • CTK4I4140
    • EINECS 255-175-8
    • L-2-Hydroxy-valeriansaeure
    • L-Norvalinsaeure
    • Pentanoic acid,2-hydroxy-, (2S)-
    • L-2-Hydroxypentanoic acid
    • L-2-Hydroxyvaleric acid
    • S-2-Hydroxypentanoic acid
    • (2S)-2-hydroxypentanoic acid
    • AK129361
    • (s)-(+)2-hydroxypentanoic acid
    • FCH964395
    • AX8048710
    • Z6053
    • ST24036038
    • A825393
    • AKOS006377426
    • (S)-2-hydroxyvalericacid
    • DTXSID301016643
    • CS-W007126
    • 41014-93-1
    • SCHEMBL360594
    • MFCD11975325
    • EN300-316679
    • DS-6179
    • WLZ3069
    • NS00088389
    • JRHWHSJDIILJAT-BYPYZUCNSA-N
    • MDL: MFCD11975325
    • Inchi: 1S/C5H10O3/c1-2-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1
    • Chiave InChI: JRHWHSJDIILJAT-BYPYZUCNSA-N
    • Sorrisi: O[C@H](C(=O)O)CCC

Proprietà calcolate

  • Massa esatta: 118.063
  • Massa monoisotopica: 118.063
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 3
  • Complessità: 79.7
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 57.5
  • XLogP3: 0.4

Proprietà sperimentali

  • Colore/forma: No data available
  • Densità: 1.140±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 52-55 ºC (carbon tetrachloride )
  • Punto di ebollizione: 248.0±13.0 ºC (760 Torr),
  • Punto di infiammabilità: 118.0±16.3 ºC,
  • Indice di rifrazione: 1.458
  • Solubilità: Solubile (162 g/l) (25°C),
  • PSA: 57.53000
  • LogP: 0.23200

(2S)-2-hydroxypentanoic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-316679-10.0g
(2S)-2-hydroxypentanoic acid
41014-93-1 95%
10.0g
$388.0 2023-02-24
Enamine
EN300-316679-0.5g
(2S)-2-hydroxypentanoic acid
41014-93-1 95%
0.5g
$66.0 2023-09-05
Enamine
EN300-316679-0.25g
(2S)-2-hydroxypentanoic acid
41014-93-1 95%
0.25g
$42.0 2023-09-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZP605-200mg
(2S)-2-hydroxypentanoic acid
41014-93-1 97%
200mg
274.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZP605-50mg
(2S)-2-hydroxypentanoic acid
41014-93-1 97%
50mg
109.0CNY 2021-08-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064980-250mg
(S)-2-Hydroxypentanoic acid
41014-93-1 98%
250mg
¥221.00 2024-05-14
abcr
AB443455-250mg
(S)-2-Hydroxyvaleric acid, 97%; .
41014-93-1 97%
250mg
€114.70 2025-03-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S27220-100mg
(S)-2-Hydroxypentanoic acid
41014-93-1
100mg
¥186.0 2021-09-04
Enamine
EN300-316679-5.0g
(2S)-2-hydroxypentanoic acid
41014-93-1 95%
5.0g
$258.0 2023-02-24
Chemenu
CM129235-5g
(S)-2-hydroxypentanoic acid
41014-93-1 97%
5g
$*** 2023-05-30

(2S)-2-hydroxypentanoic acid Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:41014-93-1)(2S)-2-hydroxypentanoic acid
A825393
Purezza:99%
Quantità:5g
Prezzo ($):226.0